molecular formula C22H24N2O4 B1237913 4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide

4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide

Cat. No.: B1237913
M. Wt: 380.4 g/mol
InChI Key: MGSHIAIRIYECSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide is an anilide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Compounds Synthesis : This compound is part of a class of heterocyclic compounds, known for their biological activities. Studies have focused on the synthesis of related compounds, emphasizing their structural elucidation through various techniques like NMR, IR, and mass spectrometry (Aziz‐ur‐Rehman et al., 2016).

  • Antibacterial Activity : Related isoxazolyl Schiff's bases have been synthesized, with structures established by IR, NMR, and mass spectrometry. These compounds, including variants of the core structure, have shown considerable antibacterial activity against various bacterial strains (Ramu Kakkerla et al., 2016).

Biological and Pharmacological Activities

  • Antimicrobial and Anticancer Properties : N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, a similar compound, has been synthesized and characterized, demonstrating significant antimicrobial activity. In vitro studies also show promising anticancer and antileishmanial activities, indicating its potential in drug development (M. Sirajuddin et al., 2015).

  • Antioxidant and Anticancer Activities : Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity, surpassing that of ascorbic acid in certain cases. Additionally, these compounds have exhibited anticancer activity against specific cancer cell lines, suggesting their therapeutic potential (I. Tumosienė et al., 2020).

  • Tyrosinase and Melanin Inhibition : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have been studied for their potential in inhibiting tyrosinase and melanin, with in vitro and in vivo approaches showing promising results. These findings are significant for developing depigmentation drugs with minimal side effects (H. Raza et al., 2019).

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

4-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methoxyphenyl)butanamide

InChI

InChI=1S/C22H24N2O4/c1-3-27-19-12-10-16(11-13-19)21-15-18(24-28-21)7-5-9-22(25)23-17-6-4-8-20(14-17)26-2/h4,6,8,10-15H,3,5,7,9H2,1-2H3,(H,23,25)

InChI Key

MGSHIAIRIYECSG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)CCCC(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)CCCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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